The compound is classified under acyl chlorides, which are derivatives of carboxylic acids where the hydroxyl group is replaced by a chlorine atom. It is also categorized as a thioester due to the presence of the sulfur atom in its structure. Its molecular formula is , and it has a molecular weight of approximately .
The synthesis of [(4-Chlorophenyl)thio]acetyl chloride can be achieved through several methods, including:
The molecular structure of [(4-Chlorophenyl)thio]acetyl chloride consists of a central acetyl group () bonded to a sulfur atom, which is further connected to a 4-chlorophenyl group ().
InChI=1S/C9H8ClOS/c1-7(11)10-9-5-3-2-4-6(9)12/h2-5H,1H3The compound exhibits polar characteristics due to the presence of chlorine and sulfur atoms, influencing its solubility and reactivity .
[(4-Chlorophenyl)thio]acetyl chloride participates in various chemical reactions:
The mechanism of action for reactions involving [(4-Chlorophenyl)thio]acetyl chloride typically follows these steps:
This mechanism is crucial for understanding how this compound can be utilized in synthesizing more complex molecules .
These properties make [(4-Chlorophenyl)thio]acetyl chloride suitable for various applications in organic synthesis .
[(4-Chlorophenyl)thio]acetyl chloride finds applications in several areas:
This compound's versatility makes it an essential reagent in synthetic organic chemistry .
Thioether-acyl chloride hybrids emerged as pivotal reagents in the mid-20th century, bridging sulfur chemistry and carbonyl reactivity. Their development paralleled advances in Friedel-Crafts acylation and nucleophilic substitution methodologies. The integration of thioether linkages (C–S–C) with acyl chloride functionalities (–COCl) created compounds with dual reactivity profiles: sulfur’s electron-donating capacity enhanced the electrophilicity of adjacent carbonyl groups, enabling novel bond-forming reactions. Early syntheses relied on Appel-type chlorination of carboxylic acids using reagents like PCl₃ or SOCl₂, but modern protocols employ catalytic systems (e.g., trioctylphosphane/benzotrichloride) for efficient chlorination under mild conditions [4]. The structural uniqueness of [(4-chlorophenyl)thio]acetyl chloride (CAS 7031-25-6) lies in its chlorophenyl-thioether-acyl chloride triad, which synergistically influences its reactivity in heterocyclic and pharmaceutical synthesis.
Table 1: Key Synthetic Methods for Acyl Chlorides
| Method | Reagents/Catalysts | Applicability | Yield (%) |
|---|---|---|---|
| Appel Reaction Modification | Ph₃P/CCl₄ | Primary/Secondary alcohols | 70–90 |
| Reductive Chlorination | GaCl₃/CuCl₂/hydrosiloxane | Carboxylic acids | 85–95 |
| Triphosgene-Mediated Chlorination | (Cl₃CO)₂CO/pyridine | Unactivated alcohols | 80–92 |
| Tropylium Ion Activation | Chloro tropylium chloride | Alcohols, carboxylic acids | >90 |
CAS No.: 146897-68-9
CAS No.: 31373-65-6
CAS No.: 463-82-1
CAS No.:
CAS No.: 62037-81-4